molecular formula C55H72N4O8S2 B12810154 1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N'-dimethyl-N,N',N'-tris(phenylmethyl)-, bis(methyl sulfate) CAS No. 73791-64-7

1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N'-dimethyl-N,N',N'-tris(phenylmethyl)-, bis(methyl sulfate)

Katalognummer: B12810154
CAS-Nummer: 73791-64-7
Molekulargewicht: 981.3 g/mol
InChI-Schlüssel: VYPRXEXUAGRQSD-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) is a complex organic compound with a unique structure It is characterized by multiple phenylmethyl groups and a bis(methyl sulfate) counterion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) typically involves multiple steps. The process begins with the preparation of intermediate compounds, such as 1,3-propanediamine derivatives. These intermediates are then subjected to further reactions involving phenylmethyl groups and methyl sulfate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Propanediamine, N,N-dimethyl-: A simpler derivative with fewer phenylmethyl groups.

    N,N-Dimethyl-1,3-propanediamine: Another related compound with different functional groups.

Uniqueness

1,3-Propanediaminium, N-(3-((3-(bis(phenylmethyl)amino)propyl)(phenylmethyl)amino)propyl)-N,N’-dimethyl-N,N’,N’-tris(phenylmethyl)-, bis(methyl sulfate) is unique due to its complex structure and multiple phenylmethyl groups

Eigenschaften

CAS-Nummer

73791-64-7

Molekularformel

C55H72N4O8S2

Molekulargewicht

981.3 g/mol

IUPAC-Name

dibenzyl-[3-[benzyl-[3-[benzyl-[3-(dibenzylamino)propyl]amino]propyl]-methylazaniumyl]propyl]-methylazanium;methyl sulfate

InChI

InChI=1S/C53H66N4.2CH4O4S/c1-56(45-51-30-15-6-16-31-51,40-23-41-57(2,46-52-32-17-7-18-33-52)47-53-34-19-8-20-35-53)39-22-38-54(42-48-24-9-3-10-25-48)36-21-37-55(43-49-26-11-4-12-27-49)44-50-28-13-5-14-29-50;2*1-5-6(2,3)4/h3-20,24-35H,21-23,36-47H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2

InChI-Schlüssel

VYPRXEXUAGRQSD-UHFFFAOYSA-L

Kanonische SMILES

C[N+](CCCN(CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)(CCC[N+](C)(CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6.COS(=O)(=O)[O-].COS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.